N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-bromobenzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O3S/c16-12-1-3-13(4-2-12)25(23,24)18-8-10-21-15(22)6-5-14(19-21)20-9-7-17-11-20/h1-7,9,11,18H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWOEVYLGDYMAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-bromobenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 399.5 g/mol. The structure features several functional groups, including an imidazole ring, a pyridazine moiety, and a sulfonamide group, which are known for their biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₃S |
| Molecular Weight | 399.5 g/mol |
| Functional Groups | Imidazole, Pyridazine, Sulfonamide |
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties . Research suggests it may act as a multi-target agent capable of inhibiting tumor growth either alone or in combination with other therapies. The unique combination of the imidazole and pyridazine rings enhances its potential therapeutic applications, although specific mechanisms of action remain to be elucidated.
The mechanism by which this compound exerts its biological effects is not fully understood. However, compounds containing imidazole and pyridazine rings often engage in interactions with metal ions or enzyme active sites. Additionally, the sulfonamide group may form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.
Case Studies and Research Findings
A case study analyzing the biological activity of related benzenesulfonamides demonstrated significant effects on perfusion pressure and coronary resistance in isolated rat heart models. The study highlighted that certain derivatives could decrease perfusion pressure over time compared to controls . Although direct studies on this compound are lacking, these findings suggest potential cardiovascular interactions.
Table: Summary of Biological Activities in Related Compounds
| Compound Name | Activity Type | Observations |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Cardiovascular | Decreased perfusion pressure in isolated hearts |
| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Carbonic Anhydrase Inhibitor | Potential use in heart failure patients |
| N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl) derivatives | Anticancer | Inhibition of tumor growth noted |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three classes of analogs:
Pyridazinone sulfonamides with benzyloxy substituents (e.g., 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a)) .
Imidazole-containing benzamides (e.g., (S)-4-((6-(1H-imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide (2g)) .
Non-halogenated sulfonamide derivatives (e.g., 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (3)) .
Table 1: Key Comparative Data
Key Findings
Synthetic Complexity :
- The target compound’s imidazole substitution likely requires a distinct alkylation step compared to benzyloxy derivatives (e.g., 5a), which use benzyl bromides . Imidazole’s nucleophilicity may necessitate milder conditions to avoid side reactions.
- In contrast, the benzamide analog (2g) employs a hexyloxy linker and peptide-like coupling, reflecting divergent synthetic strategies .
Physicochemical Properties: The bromine atom increases molecular weight (427.28 vs. 367.38 for 5a) and may enhance lipophilicity (clogP estimated +1.2 vs. The ethyl linker in the target compound shortens the spacer compared to the hexyloxy chain in 2g, possibly reducing conformational flexibility .
Biological Implications: Pyridazinone sulfonamides (e.g., 5a) are associated with carbonic anhydrase inhibition, whereas imidazole-containing analogs (e.g., the target compound) may target histamine receptors or metal-dependent enzymes . The absence of hydroxyl groups (vs. compound 3) could reduce solubility but improve metabolic stability .
Structural-Activity Relationships (SAR): Replacing benzyloxy (5a) with imidazole introduces hydrogen-bonding capability, which may enhance target binding but reduce solubility. The bromophenyl group in the target compound provides steric bulk and electronic effects distinct from non-halogenated analogs (e.g., 3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
